![molecular formula C9H18ClNO B14381056 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol CAS No. 88721-86-2](/img/structure/B14381056.png)
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol is a chemical compound with the molecular formula C8H16ClNO It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol typically involves the reaction of azepane with chloromethylating agents. One common method is the reaction of azepane with formaldehyde and hydrochloric acid, followed by reduction with sodium borohydride to yield the desired product . Another approach involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloromethyl group can serve as a reactive site for covalent bonding with target molecules, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-yl)ethan-1-ol: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-(Chloromethyl)azepane:
2-(Chloromethyl)piperidine: A six-membered ring analog with different steric and electronic properties.
Properties
CAS No. |
88721-86-2 |
|---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
2-[3-(chloromethyl)azepan-1-yl]ethanol |
InChI |
InChI=1S/C9H18ClNO/c10-7-9-3-1-2-4-11(8-9)5-6-12/h9,12H,1-8H2 |
InChI Key |
BHLQYOPRGLFFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC(C1)CCl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


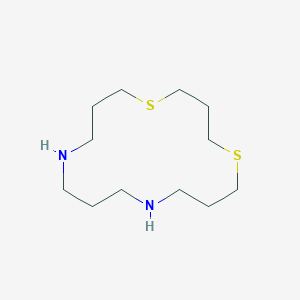
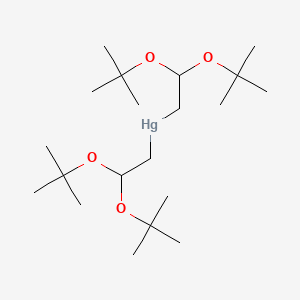
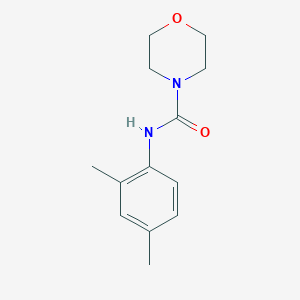
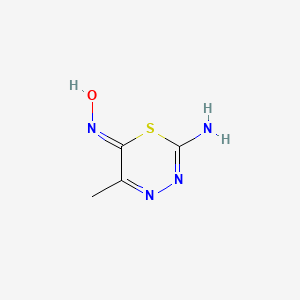
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)

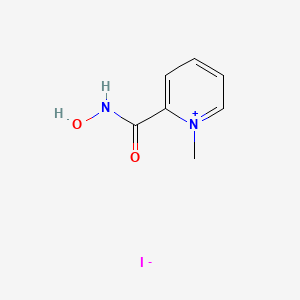
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
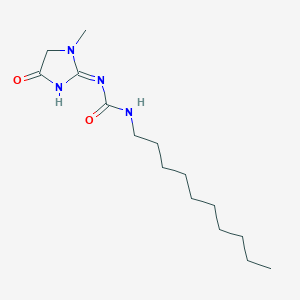
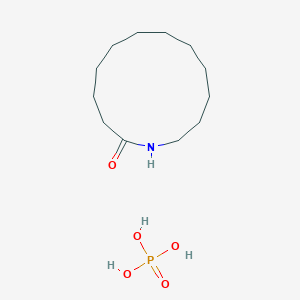

![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)

